4-(4-FLUOROBENZENESULFONAMIDO)-N-(PYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE
Description
This compound features a bis-sulfonamide scaffold with a fluorine substituent on one benzene ring and a pyrimidin-2-yl group on the other. Such structural motifs are common in medicinal chemistry, where sulfonamides are known for their role as enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase) . The fluorine atom may enhance metabolic stability and binding affinity through electronic effects, while the pyrimidine ring could participate in hydrogen bonding or π-π stacking interactions.
Properties
IUPAC Name |
4-[(4-fluorophenyl)sulfonylamino]-N-pyrimidin-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O4S2/c17-12-2-6-14(7-3-12)26(22,23)20-13-4-8-15(9-5-13)27(24,25)21-16-18-10-1-11-19-16/h1-11,20H,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHXBWYKQIJYKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorobenzenesulfonamido)-N-(pyrimidin-2-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the sulfonation of 4-fluoroaniline to form 4-fluorobenzenesulfonamide. This intermediate is then reacted with 2-aminopyrimidine under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorobenzenesulfonamido)-N-(pyrimidin-2-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogen replacing certain functional groups.
Substitution: Substituted derivatives where the fluorine atom is replaced by other nucleophiles.
Scientific Research Applications
Anticancer Activity
Studies have shown that compounds similar to 4-(4-fluorobenzenesulfonamido)-N-(pyrimidin-2-yl)benzene-1-sulfonamide exhibit promising anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating selective cytotoxicity towards tumor cells while sparing normal cells .
Antimicrobial Properties
The sulfonamide group is traditionally known for its antibacterial activity. Research indicates that modifications to the sulfonamide structure can enhance its efficacy against resistant strains of bacteria. The compound's mechanism involves mimicking para-aminobenzoic acid (PABA), thereby inhibiting folate synthesis in bacteria.
Targeted Drug Delivery
Recent advancements in drug delivery systems have incorporated sulfonamide derivatives due to their ability to target specific tissues or cells. The use of nanoparticles or liposomes encapsulating this compound has been explored to improve bioavailability and reduce side effects associated with conventional therapies .
Case Studies
Mechanism of Action
The mechanism of action of 4-(4-Fluorobenzenesulfonamido)-N-(pyrimidin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The pyrimidine ring can interact with nucleic acids or proteins, affecting cellular processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Effects: Fluorine vs. Chlorine
- Target Compound : Contains a 4-fluoro substituent on the benzenesulfonamide moiety. Fluorine’s electronegativity and small atomic radius often improve bioavailability and target selectivity.
- 4-Chloro-N-[(2Z)-1-(2-phenylethyl)piperidin-2-ylidene]benzenesulfonamide (): Features a 4-chloro group. Chlorine’s larger size and lower electronegativity may reduce metabolic stability compared to fluorine but increase lipophilicity .
Ring Systems and Functional Groups
- Pyrimidine vs. Piperidine :
- Bis-Sulfonamide vs. Mono-Sulfonamide: The target’s dual sulfonamide groups may enhance binding avidity compared to mono-sulfonamide analogs like N-[3-(4-fluorophenoxy)phenyl]-4-[(2-hydroxybenzyl)amino]piperidine-1-sulfonamide (). However, this could also increase molecular weight and reduce solubility .
Comparative Data Table
Biological Activity
4-(4-Fluorobenzenesulfonamido)-N-(pyrimidin-2-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This compound is characterized by its unique structure, which includes a fluorobenzene moiety and a pyrimidine ring, contributing to its pharmacological properties.
The molecular formula of this compound is . The presence of the fluorine atom enhances its lipophilicity, potentially influencing its interaction with biological targets.
Antitumor Effects
Research indicates that sulfonamide derivatives, including this compound, exhibit significant antitumor activity. A study highlighted the efficacy of various benzenesulfonamide derivatives in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, compounds with structural similarities to this compound have shown promise in preclinical models for various cancer types .
Neuropharmacological Effects
Another area of interest is the compound's potential role in neuropharmacology. Sulfonamides have been noted for their ability to inhibit carbonic anhydrase, an enzyme involved in neurotransmitter regulation. This inhibition can enhance dopaminergic signaling, which may be beneficial in treating disorders characterized by dopaminergic dysregulation, such as Parkinson's disease . The specific effects of this compound on neuroplasticity and behavioral sensitization remain to be fully elucidated.
The biological activity of this compound can be attributed to its interaction with specific biomolecules:
- Carbonic Anhydrase Inhibition : By inhibiting carbonic anhydrase, the compound may modulate pH levels in tissues, influencing cellular processes related to tumor growth and neuronal function.
- Calcium Channel Interaction : Some studies suggest that similar sulfonamide derivatives can affect calcium channel dynamics, impacting cardiovascular functions such as perfusion pressure and coronary resistance .
Case Studies and Research Findings
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for predicting its therapeutic efficacy and safety. Parameters such as absorption, distribution, metabolism, and excretion (ADME) are essential for evaluating its potential as a therapeutic agent. Theoretical models using software like SwissADME have indicated favorable permeability characteristics for this compound .
Q & A
Q. What methodologies are recommended for synthesizing 4-(4-fluorobenzenesulfonamido)-N-(pyrimidin-2-yl)benzene-1-sulfonamide with high purity?
- Methodological Answer : Synthesis involves sequential sulfonylation and coupling reactions. Begin with the condensation of 4-fluorobenzenesulfonyl chloride with pyrimidin-2-amine under anhydrous conditions (e.g., DMF as solvent, 0–5°C, 12 hours). Purify intermediates via recrystallization (ethanol/water mixture) to remove unreacted starting materials. Final coupling with benzene-1-sulfonamide requires catalytic triethylamine (1:1.2 molar ratio) at 80°C for 6 hours. Assess purity using HPLC (C18 column, acetonitrile/water gradient) and confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Combine UV-Vis spectroscopy (λ~270 nm in methanol) for preliminary identification with FT-IR to confirm sulfonamide N-H stretches (~3350 cm) and S=O bonds (~1150 cm). Use F NMR (δ -110 to -115 ppm) to verify fluorobenzene incorporation. For quantitative purity, employ reverse-phase HPLC (≥95% purity threshold) and cross-validate with elemental analysis (C, H, N, S within ±0.3% of theoretical values). X-ray crystallography is advised for resolving stereochemical ambiguities .
Q. How can factorial design optimize reaction conditions for large-scale synthesis?
- Methodological Answer : Implement a 2 factorial design to test variables: temperature (60–100°C), catalyst concentration (0.5–2.0 mol%), and reaction time (4–12 hours). Use ANOVA to identify significant factors (e.g., temperature contributes 45% to yield variance). Optimize via response surface methodology (RSM), targeting ≥85% yield. Validate robustness with three replicate runs under predicted optimal conditions (e.g., 85°C, 1.2 mol% catalyst, 8 hours) .
Advanced Research Questions
Q. What theoretical frameworks guide the study of this compound’s interactions with biological targets?
- Methodological Answer : Apply molecular docking (AutoDock Vina) to model interactions with sulfotransferase enzymes, focusing on binding affinity (ΔG ≤ -8 kcal/mol). Validate using density functional theory (DFT) to calculate electrostatic potential maps and H-bonding networks. Correlate in silico predictions with surface plasmon resonance (SPR) data (K < 100 nM) and mutagenesis studies (e.g., Ala-scanning of active-site residues) .
Q. How can computational modeling resolve discrepancies in the compound’s mechanism of action across assays?
- Methodological Answer : Perform molecular dynamics (MD) simulations (GROMACS, 100 ns trajectories) to assess conformational stability in different solvent environments (e.g., aqueous vs. lipid bilayer). Compare binding modes in crystal structures (PDB entries) with in vitro IC data. Use Bayesian meta-analysis to reconcile contradictory results, weighting studies by methodological rigor (e.g., sample size, controls) .
Q. What strategies are recommended for comparative studies with structural analogs?
- Methodological Answer : Select analogs based on substituent variation (e.g., replacing fluorine with chlorine or methyl groups). Use free-energy perturbation (FEP) calculations to predict activity trends. Validate via parallel synthesis and bioactivity screening (e.g., IC against COX-2). Apply principal component analysis (PCA) to SAR datasets to identify critical pharmacophores .
Q. How should researchers analyze the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Identify degradation products (e.g., hydrolyzed sulfonamide) and quantify kinetics (t > 30 days). Use Arrhenius plots to extrapolate shelf life at 25°C. For in vivo stability, employ radiolabeled C-tracing in rodent plasma and liver microsomes .
Q. What methodological approaches are suitable for studying synergistic effects in combination therapies?
- Methodological Answer : Use Chou-Talalay combination index (CI) analysis in cell-based assays (e.g., CI < 0.9 indicates synergy). Pair with transcriptomics (RNA-seq) to identify pathway crosstalk (e.g., NF-κB and JAK/STAT inhibition). Validate in xenograft models using isobolograms to confirm dose reduction ≥50% without efficacy loss .
Data Analysis & Validation
Q. How can researchers address batch-to-batch variability in bioactivity data?
- Methodological Answer : Implement quality-by-design (QbD) protocols: Control raw material purity (≥98%), reaction pH (6.5–7.5), and drying conditions (lyophilization vs. vacuum oven). Use multivariate analysis (PLS regression) to link process parameters (e.g., stirring rate, cooling gradient) to bioactivity outcomes. Establish acceptance criteria (e.g., ±5% IC variance across batches) .
Q. What statistical methods are appropriate for meta-analysis of conflicting preclinical data?
- Methodological Answer :
Apply random-effects models (DerSimonian-Laird) to account for inter-study heterogeneity. Stratify by model system (e.g., murine vs. humanized) and dosage regimen. Use funnel plots and Egger’s test to detect publication bias. Sensitivity analyses exclude outliers (e.g., studies with n < 3 replicates) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
